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Introduction: Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2),
encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a
critical role in mediating signal transduction downstream of various receptor tyrosine kinases
(RTKs).[1][2] As a key component of the RAS-mitogen-activated protein kinase (MAPK)
signaling cascade, SHP2 is implicated in regulating cell growth, differentiation, and survival.[1]
[3] Dysregulation of SHP2 activity is associated with the pathogenesis of developmental
disorders and various cancers, making it a compelling therapeutic target.[2] SHP394 has
emerged as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, serving as
an invaluable chemical probe to investigate the multifaceted roles of this phosphatase in health
and disease.[4][5][6] This guide provides a comprehensive overview of SHP394, including its
biochemical and cellular activity, pharmacokinetic properties, and detailed experimental
protocols for its use.

Data Presentation: Quantitative Activity and
Pharmacokinetics of SHP394

The following tables summarize the key quantitative data for SHP394, providing a clear
comparison of its biochemical potency, cellular activity, and pharmacokinetic parameters.
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Parameter Value Description Reference(s)
Half-maximal
inhibitory
) ) concentration against
Biochemical IC50 23 nM [41071[8]
full-length SHP2
protein in a
biochemical assay.
Cell Line Parameter Value Description Reference(s)
Half-maximal
inhibitory
o ) concentration for
) Antiproliferation o )
Detroit 562 50 1.38 uM antiproliferative [7]
activity after 24
hours of
treatment.
Half-maximal
inhibitory
o ) concentration for
Antiproliferation o )
KYSE-520 50 0.297 uM antiproliferative [7]
activity
measured on day
5 after treatment.
Parameter Species Dose Value Metric Reference(s)
Dose-
Oral
o ] 20, 40, 80 dependent ]
Administratio Mouse o Efficacy [5]
mg/kg BID reduction in
n
tumor volume
Oral
- . 34% tumor _
Administratio Mouse 80 mg/kg BID ) Efficacy [5]
regression
n
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Signaling Pathways and Mechanism of Action

SHP394 is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-
terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.
[9][10] This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation
and subsequent dephosphorylation of downstream substrates.[9][10] The primary consequence
of SHP2 inhibition by SHP394 is the suppression of the RAS-ERK signaling pathway.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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